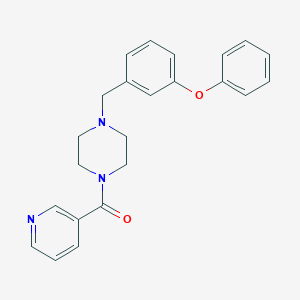
1-(3-Phenoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Phenoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine, also known as PBPCP, is a chemical compound that has been widely studied for its potential use in scientific research. PBPCP is a piperazine derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
作用机制
1-(3-Phenoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine has been shown to act as a competitive antagonist at the dopamine D2 receptor, blocking the binding of dopamine to this receptor. This mechanism of action has been studied in detail using a variety of techniques, including radioligand binding assays and functional assays in cell lines expressing the dopamine D2 receptor.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including effects on dopamine signaling, neurotransmitter release, and behavior. In particular, this compound has been shown to decrease dopamine release in the striatum, a brain region involved in motor control and reward processing.
实验室实验的优点和局限性
1-(3-Phenoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine has several advantages as a research tool, including its high potency and selectivity for the dopamine D2 receptor. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to use in some experimental settings.
未来方向
There are several potential future directions for research on 1-(3-Phenoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine. One area of interest is the development of new compounds based on the structure of this compound, with improved solubility and other properties. Another area of interest is the use of this compound in animal models of neurological and psychiatric disorders, to better understand the role of dopamine in these conditions. Finally, this compound could be used in combination with other drugs or therapies to explore potential synergistic effects.
合成方法
1-(3-Phenoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine can be synthesized using a variety of methods, including the reaction of 1-(3-phenoxybenzyl)piperazine with 3-pyridinecarboxylic acid chloride in the presence of a base such as triethylamine. Other methods of synthesis have also been reported, including the use of different starting materials and reaction conditions.
科学研究应用
1-(3-Phenoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine has been studied for its potential use in a variety of scientific research applications, including neuroscience, pharmacology, and drug discovery. In particular, this compound has been shown to have activity as a dopamine receptor antagonist, making it a valuable tool for studying the role of dopamine in the brain.
属性
分子式 |
C23H23N3O2 |
|---|---|
分子量 |
373.4 g/mol |
IUPAC 名称 |
[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]-pyridin-3-ylmethanone |
InChI |
InChI=1S/C23H23N3O2/c27-23(20-7-5-11-24-17-20)26-14-12-25(13-15-26)18-19-6-4-10-22(16-19)28-21-8-2-1-3-9-21/h1-11,16-17H,12-15,18H2 |
InChI 键 |
ZXYZJDDGBHHHBF-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)C4=CN=CC=C4 |
规范 SMILES |
C1CN(CCN1CC2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)C4=CN=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone](/img/structure/B247409.png)
![1-[1-(2-Furoyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B247417.png)




![2-[4-(1-Cyclopentyl-4-piperidinyl)-1-piperazinyl]ethanol](/img/structure/B247433.png)
![2-[4-(1-Cyclohexylpiperidin-4-yl)piperazin-1-yl]ethanol](/img/structure/B247434.png)
![2,6-Dimethyl-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]morpholine](/img/structure/B247437.png)
![2,6-Dimethyl-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]morpholine](/img/structure/B247438.png)
![4-[1-(3-Fluorobenzyl)piperidin-4-yl]-2,6-dimethylmorpholine](/img/structure/B247439.png)
![4-[1-(2,3-Dimethoxybenzyl)-4-piperidinyl]-2,6-dimethylmorpholine](/img/structure/B247443.png)
![4-[1-(4-Methoxybenzyl)-4-piperidinyl]-2,6-dimethylmorpholine](/img/structure/B247445.png)
![4-[1-(3-Methoxybenzyl)piperidin-4-yl]-2,6-dimethylmorpholine](/img/structure/B247446.png)
